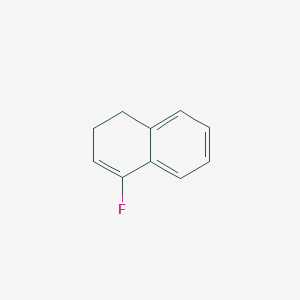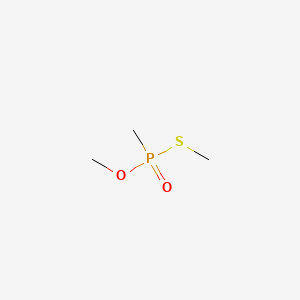
O,S-Dimethyl methylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,S-Dimethyl methylphosphonothioate is an organophosphorus compound with the molecular formula C3H9O2PS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its role in the study of nerve agents and their detoxification processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O,S-Dimethyl methylphosphonothioate typically involves the reaction of methylphosphonothioic dichloride with methanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: O,S-Dimethyl methylphosphonothioate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation during the perhydrolysis of nerve agents .
Common Reagents and Conditions:
Reduction and Substitution: These reactions typically involve nucleophilic reagents and can lead to the formation of various intermediate and final products.
Major Products: The major products formed from the oxidation of this compound include S-methyl methylphosphonothioate and methyl methylphosphonate .
Applications De Recherche Scientifique
O,S-Dimethyl methylphosphonothioate has several scientific research applications:
Chemistry: It is used in the study of ion-molecule reactions and the mechanisms of sulfur oxidation.
Medicine: Research includes its potential use in detoxifying nerve agents and other toxic compounds.
Industry: It is used in the production of various chemicals and as an intermediate in synthetic processes.
Mécanisme D'action
The mechanism of action of O,S-Dimethyl methylphosphonothioate involves its interaction with nucleophilic reagents, leading to the formation of reactive intermediates. These intermediates undergo further reactions, such as intramolecular sulfur oxidation, resulting in the formation of less toxic products . The molecular targets and pathways involved in these reactions include nucleophilic addition at phosphorus and S(N)2 reactions at carbon .
Comparaison Avec Des Composés Similaires
O,O-Dimethyl methylphosphonothioate: This compound has a similar structure but differs in the positioning of the methyl groups.
O,S-Diethyl methylphosphonothioate: Another similar compound with ethyl groups instead of methyl groups.
Uniqueness: O,S-Dimethyl methylphosphonothioate is unique due to its specific reactivity and the products formed during its chemical reactions. Its ability to undergo intramolecular sulfur oxidation makes it particularly useful in the study of nerve agent detoxification .
Propriétés
Numéro CAS |
58259-60-2 |
|---|---|
Formule moléculaire |
C3H9O2PS |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
[methyl(methylsulfanyl)phosphoryl]oxymethane |
InChI |
InChI=1S/C3H9O2PS/c1-5-6(2,4)7-3/h1-3H3 |
Clé InChI |
XXJOBAQYIIOHIP-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



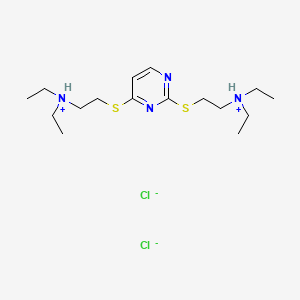
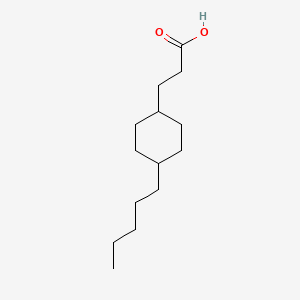

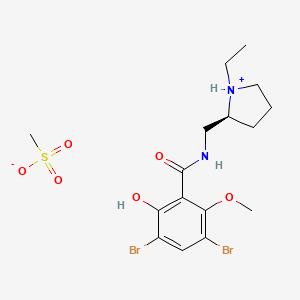
![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)
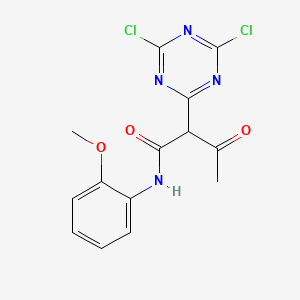
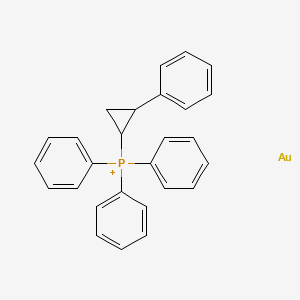
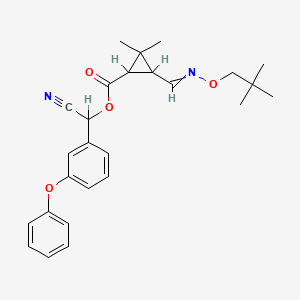
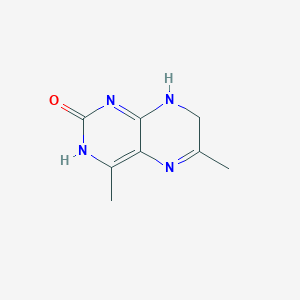

![N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13789772.png)
